molecular formula C14H17ClN4OS B2640205 5-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine CAS No. 2379995-24-9

5-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine

Cat. No.: B2640205
CAS No.: 2379995-24-9
M. Wt: 324.83
InChI Key: DJBHEHSDXUGBOK-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, a morpholine ring, and a thiophene ring

Preparation Methods

The synthesis of 5-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as to reduce production costs and environmental impact.

Chemical Reactions Analysis

5-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4OS/c15-12-7-16-14(17-8-12)18-9-13(11-1-6-21-10-11)19-2-4-20-5-3-19/h1,6-8,10,13H,2-5,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBHEHSDXUGBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC2=NC=C(C=N2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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